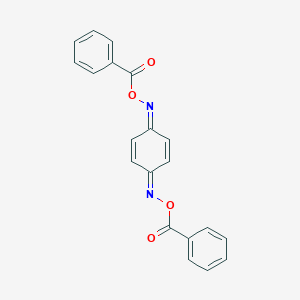

4,4'-ジベンゾイルキノンジオキシム

説明

Synthesis Analysis

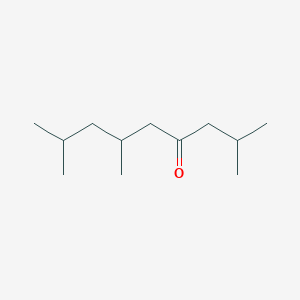

The synthesis of 2,5-Cyclohexadiene-1,4-dione derivatives involves various strategies that aim at modifying the core structure to enhance its reactivity and application scope. One approach includes the synthesis of dihalo- and bis-aroyl-substituted derivatives to investigate electronic, electrochemical, and electrical properties (Getmanenko et al., 2013). This synthesis explores the conjugation length and electron affinity enhancements through structural modifications.

Molecular Structure Analysis

The molecular structure of 2,5-Cyclohexadiene-1,4-dione derivatives has been a subject of interest due to its influence on the compound's reactivity and properties. Studies on the crystal structures and molecular packing provide insights into the electronic band structures and densities of states, which are crucial for understanding the material's charge-carrier transport properties (Getmanenko et al., 2013).

Chemical Reactions and Properties

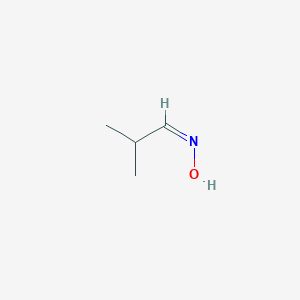

2,5-Cyclohexadiene-1,4-dione, bis(O-benzoyloxime) and its derivatives undergo various chemical reactions that are pivotal in organic synthesis. For instance, metal complexes with 1,4-diazadiene ligands exhibit unique reactivities, including intramolecular metal-mediated [4+2] cycloadditions employing a benzene ring as a dienophile, showcasing the compound's versatility in forming complex molecular architectures (Walther et al., 2003).

Physical Properties Analysis

The physical properties of 2,5-Cyclohexadiene-1,4-dione, bis(O-benzoyloxime) derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. These properties are often determined by the molecular structure and substituents present in the compound. The synthesis methods can also influence these properties, as seen in improved synthesis approaches that offer environmental benefits and high yields (Li et al., 2012).

科学的研究の応用

有機合成における試薬および中間体

4,4'-ジベンゾイルキノンジオキシムは、環状ジケトンとして機能し、さまざまな有機化合物の合成における試薬と中間体の両方としての役割を果たします . そのユニークな構造により、ラボ実験における汎用性の高いツールとなります .

有機反応における二官能試薬

科学研究では、この化合物は有機反応で酸と塩基の両方の特性を持つ二官能試薬として役立ち、非常に貴重なことが証明されています . 求核剤からプロトンを受け入れることで塩基として機能するか、求電子剤にプロトンを供与することで酸として機能することができます .

有機反応における触媒

4,4'-ジベンゾイルキノンジオキシムは、有機反応における触媒としても役割を果たします . そのユニークな特性により、さまざまな化学反応を加速させる上で貴重な資産となります。

医薬品合成のための出発物質

この化合物は、医薬品合成のための出発物質として使用されます . そのユニークな特性と構造により、新薬の開発において貴重な成分となります。

ポリマーの開発

4,4'-ジベンゾイルキノンジオキシムは、ポリマーの開発において役割を果たします . そのユニークな特性により、新しく革新的なポリマー構造の創出に貢献することができます。

染料および顔料の製造

この化合物は、染料および顔料の製造にも使用されます . そのユニークな構造と特性により、鮮やかで長持ちする色の作成において貴重な成分となります。

さまざまな有機化合物の合成

4,4'-ジベンゾイルキノンジオキシムは、他のさまざまな有機化合物の合成に使用されます . そのユニークな構造と特性により、有機化学の分野における汎用性の高いツールとなります。

将来の研究応用

研究者たちはその可能性を探求し続けており、この化合物は、科学的取り組みを前進させる、さまざまな応用への可能性を秘めています

Safety and Hazards

Safety data for “2,5-Cyclohexadiene-1,4-dione, bis(O-benzoyloxime)” suggests that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

作用機序

4,4’-Dibenzoylquinone Dioxime, also known as 2,5-Cyclohexadiene-1,4-dione, bis(O-benzoyloxime) or Vulnoc DGM, is a chemical compound with the molecular formula C20H14N2O4 . This compound is of significant interest in various fields, including biochemistry and pharmacology.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4,4’-Dibenzoylquinone Dioxime is currently unavailable . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

特性

IUPAC Name |

[(4-benzoyloxyiminocyclohexa-2,5-dien-1-ylidene)amino] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O4/c23-19(15-7-3-1-4-8-15)25-21-17-11-13-18(14-12-17)22-26-20(24)16-9-5-2-6-10-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVSVUVZSYRWIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)ON=C2C=CC(=NOC(=O)C3=CC=CC=C3)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883312, DTXSID00861754 | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 1,4-bis(O-benzoyloxime) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | {Cyclohexa-2,5-diene-1,4-diylidenebis[(azanylylidene)oxy]}bis(phenylmethanone) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120-52-5 | |

| Record name | Benzoquinone dioxime dibenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhenocure BQ | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 1,4-bis(O-benzoyloxime) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 1,4-bis(O-benzoyloxime) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-benzoquinone bis(O-benzoyloxime) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-BENZOQUINONE DIOXIME DIBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60O45GSZ5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

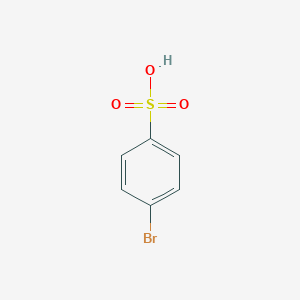

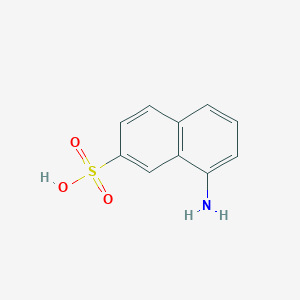

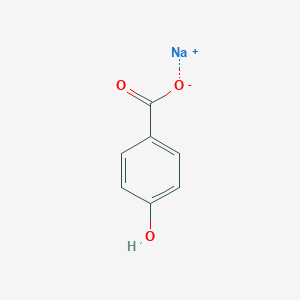

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

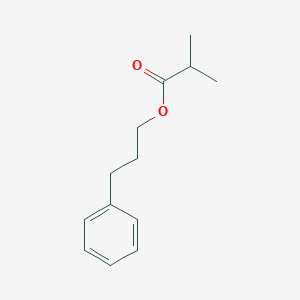

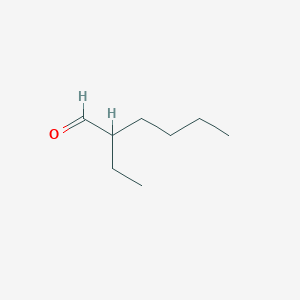

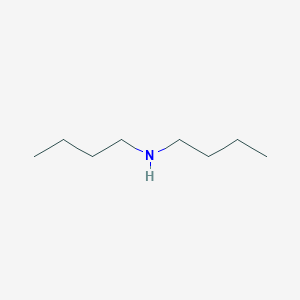

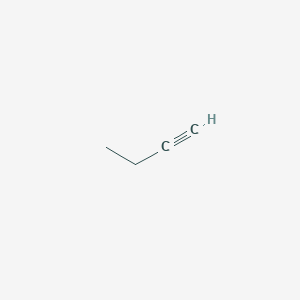

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。